3-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-1,3-dihydro-2H-indol-2-one is a complex organic compound that features a benzothiazole moiety fused with an indole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-1,3-dihydro-2H-indol-2-one typically involves the condensation of 5-methyl-1,3-benzothiazol-2-amine with 4-formylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of a catalyst like piperidine to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors such as 2-aminobenzenethiol and 5-methylbenzaldehyde. The process includes steps like diazo-coupling, Knoevenagel condensation, and cyclization reactions, often optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
3-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-1,3-dihydro-2H-indol-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-tubercular, anti-cancer, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, imaging reagents, and fluorescence materials.
Mechanism of Action
The mechanism of action of 3-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to downstream effects on cellular pathways, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: Shares the benzothiazole moiety but lacks the indole structure.
2H-Indol-2-one: Contains the indole structure but lacks the benzothiazole moiety.
Uniqueness
3-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-1,3-dihydro-2H-indol-2-one is unique due to its combined benzothiazole and indole structures, which confer distinct chemical and biological properties. This dual structure enhances its potential as a versatile compound in various applications .
Properties
Molecular Formula |
C22H15N3OS |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
3-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino-1H-indol-2-one |
InChI |
InChI=1S/C22H15N3OS/c1-13-6-11-19-18(12-13)25-22(27-19)14-7-9-15(10-8-14)23-20-16-4-2-3-5-17(16)24-21(20)26/h2-12H,1H3,(H,23,24,26) |
InChI Key |
AHYVAGGSQBVQCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=N2)C3=CC=C(C=C3)N=C4C5=CC=CC=C5NC4=O |
Origin of Product |
United States |
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